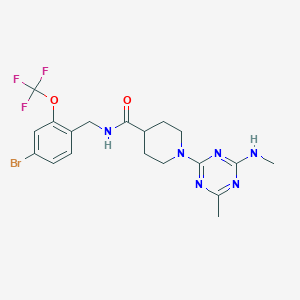

N-(2-(Trifluoromethoxy)-4-bromobenzyl)-1-(4-(methylamino)-6-methyl-1,3,5-triazine-2-yl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

CHEMBL2392692は、ChEMBLデータベースに登録されている生物活性分子であり、その潜在的な治療特性で知られています。 この化合物は、特定の酵素に対する阻害効果について研究されており、創薬の候補となっています .

準備方法

合成ルートと反応条件

CHEMBL2392692の合成は、通常、多段階の有機反応を伴います。このプロセスは、アルキル化、アシル化、環化などの反応による中間体の調製から始まります。各ステップでは、温度、pH、触媒の使用など、反応条件を正確に制御する必要があり、高収率と純度を確保します。

工業生産方法

CHEMBL2392692の工業生産には、効率を最大化し、コストを最小限に抑えるために、最適化された反応条件を使用した大規模合成が関与する可能性があります。これには、一貫した品質とスケーラビリティを維持するために、連続フロー反応器や自動システムの使用が含まれます。

化学反応の分析

反応の種類

CHEMBL2392692は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、酸素の付加または水素の除去を伴います。

還元: これは、水素の付加または酸素の除去を伴い、通常は水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を用います。

置換: この反応は、特定の条件下で求核剤または求電子剤によって促進され、1つの官能基を別の官能基に置き換えます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、過酸化水素、その他の酸化剤。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、および触媒的ハイドロジェネーション。

置換: ハロゲン化剤、アミンまたはアルコールなどの求核剤、ハロゲン化アルキルなどの求電子剤。

主な生成物

これらの反応から生成される主な生成物は、CHEMBL2392692に存在する特定の官能基と使用される条件によって異なります。たとえば、酸化によってケトンまたはカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される可能性があります。

科学研究の応用

CHEMBL2392692は、科学研究において幅広い用途があります。

化学: 反応機構の研究や新しい合成方法の開発における基準化合物として使用されます。

生物学: 生物学的経路への影響と生化学プローブとしての可能性について調査されています。

医学: 特に疾患の治療における酵素阻害剤としての治療の可能性について探求されています。

産業: 新しい材料の開発や、さまざまな産業プロセスにおける触媒として使用されます。

科学的研究の応用

CHEMBL2392692 has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on biological pathways and its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential, particularly as an enzyme inhibitor in treating diseases.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

作用機序

CHEMBL2392692がその効果を発揮するメカニズムには、特定の酵素の阻害が含まれます。それは酵素の活性部位に結合し、基質が部位にアクセスするのを防ぎ、それによって酵素の活性を阻害します。 この相互作用は、さまざまな分子標的や経路に影響を与える可能性があり、その潜在的な治療効果につながります .

類似の化合物との比較

類似の化合物

CHEMBL1234567: 構造が似ているが官能基が異なる別の酵素阻害剤。

CHEMBL7654321: 生物活性は同等だが薬物動態特性が異なる化合物。

独自性

CHEMBL2392692は、特定の酵素に対する結合親和性と選択性が高いため、標的創薬に貴重な化合物となっています。

類似化合物との比較

Similar Compounds

CHEMBL1234567: Another enzyme inhibitor with a similar structure but different functional groups.

CHEMBL7654321: A compound with comparable bioactivity but distinct pharmacokinetic properties.

Uniqueness

CHEMBL2392692 stands out due to its specific binding affinity and selectivity for certain enzymes, making it a valuable compound for targeted drug development

特性

分子式 |

C19H22BrF3N6O2 |

|---|---|

分子量 |

503.3 g/mol |

IUPAC名 |

N-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]-1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C19H22BrF3N6O2/c1-11-26-17(24-2)28-18(27-11)29-7-5-12(6-8-29)16(30)25-10-13-3-4-14(20)9-15(13)31-19(21,22)23/h3-4,9,12H,5-8,10H2,1-2H3,(H,25,30)(H,24,26,27,28) |

InChIキー |

PVTFEAGMCGMRRS-UHFFFAOYSA-N |

SMILES |

O=C(C1CCN(C2=NC(C)=NC(NC)=N2)CC1)NCC3=CC=C(Br)C=C3OC(F)(F)F |

正規SMILES |

CC1=NC(=NC(=N1)N2CCC(CC2)C(=O)NCC3=C(C=C(C=C3)Br)OC(F)(F)F)NC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

GSK2188931B; GSK 2188931B; GSK-2188931B; GSK-2188931; GSK 2188931; GSK2188931. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B529285.png)

![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide](/img/structure/B529372.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B529499.png)

![(S)-4-((4-(((2,3-Dihydro-[1,4]dioxino[2,3-C]pyridin-7-Yl)methyl)amino)piperidin-1-Yl)methyl)-3-Fluoro-4-Hydroxy-4h-Pyrrolo[3,2,1-De][1,5]naphthyridin-7(5h)-One](/img/structure/B529528.png)

![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B529604.png)

![2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride](/img/structure/B529643.png)

![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)

![10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B529995.png)

![N-[1-[(4-Ethylphenyl)sulfonylamino]-2-hydroxyindan-6-yl]-3-methoxybenzamide](/img/structure/B530336.png)